Product packaging for Sitagliptin EP Impurity C(Cat. No.:)

Sitagliptin EP Impurity C

Cat. No.: B12293110
M. Wt: 389.32 g/mol
InChI Key: FWMYEIUDYSGXQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Impurity Profiling in Active Pharmaceutical Ingredients (APIs)

Impurity profiling, the identification, quantification, and characterization of impurities in an API, is a mandatory and indispensable aspect of pharmaceutical development and manufacturing. researchgate.netglobalpharmatek.compharmaffiliates.com Impurities can originate from various sources, including the synthesis of the API, degradation of the drug substance over time, or contamination. aquigenbio.com Even at trace levels, some impurities can have unintended pharmacological or toxicological effects, potentially compromising patient safety. benthamdirect.comaquigenbio.com

Therefore, a comprehensive understanding of the impurity profile is essential for:

Ensuring Patient Safety: By identifying and controlling potentially harmful impurities. globalpharmatek.comaquigenbio.com

Guaranteeing Drug Efficacy: As impurities can sometimes interfere with the therapeutic action of the API. aquigenbio.com

Maintaining Product Quality and Consistency: Ensuring that each batch of the drug product meets the required standards. globalpharmatek.com

Regulatory Compliance: Adhering to the strict limits set by pharmacopoeias and regulatory agencies like the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA). benthamdirect.compharmaffiliates.com

Overview of Sitagliptin (B1680988) as a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Sitagliptin is an oral medication used for the treatment of type 2 diabetes. wikipedia.org It belongs to a class of drugs known as dipeptidyl peptidase-4 (DPP-4) inhibitors. wikipedia.orgwikipedia.org The mechanism of action of Sitagliptin involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin (B1656795) hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). drugbank.compatsnap.com

By inhibiting DPP-4, Sitagliptin increases the levels of active incretins in the body. drugbank.compatsnap.com This, in turn, leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic beta cells and a decrease in glucagon (B607659) secretion from pancreatic alpha cells. nih.gov This dual action helps to regulate blood glucose levels more effectively. wikipedia.orgpatsnap.com

Definition and Context of Sitagliptin EP Impurity C within Pharmaceutical Quality Assurance

This compound is a specific chemical substance that is recognized as a process-related impurity in the synthesis of Sitagliptin. synthinkchemicals.com As defined by the European Pharmacopoeia, it is a compound that must be monitored and controlled to ensure the quality and safety of Sitagliptin drug products. ontosight.ai Its presence in the final API is subject to strict limits as outlined in the pharmacopoeial monograph for Sitagliptin. ontosight.aiveeprho.com The control of this and other impurities is a critical component of the quality assurance system for Sitagliptin, ensuring that the manufactured drug substance consistently meets the required specifications. synthinkchemicals.com

Chemical and Physical Properties of this compound

The following table summarizes the key chemical and physical properties of this compound.

PropertyValueSource(s)
Chemical Name (3R)-3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H- researchgate.netwikipedia.orgCurrent time information in Bangalore, IN.triazolo[4,3-a]pyrazin-7-yl]butan-1-one ontosight.ai
Synonyms 2,4-Difluoro Sitagliptin, Sitagliptin 5-Desfluoro Impurity veeprho.comveeprho.com
CAS Number 945261-48-3 ontosight.ai
Molecular Formula C16H15F5N5O ontosight.ai
Molecular Weight 407.32 g/mol ontosight.ai

Research Findings on this compound

Detailed analytical studies are crucial for the identification and quantification of impurities like this compound. Research has focused on developing robust analytical methods to detect and control this impurity within the stringent limits set by regulatory authorities.

Sophisticated analytical techniques are employed to ensure the accurate measurement of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are commonly used methods for separating the impurity from the main API and other related substances. ontosight.ai These chromatographic techniques are often coupled with mass spectrometry (MS) for definitive identification and sensitive quantification. ontosight.ainih.gov

The development and validation of these analytical methods are performed in accordance with International Council for Harmonisation (ICH) guidelines to ensure their accuracy, precision, linearity, and robustness. nih.govresearchgate.net The availability of a well-characterized reference standard for this compound is essential for the accurate calibration of these analytical methods. synthinkchemicals.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16F5N5O B12293110 Sitagliptin EP Impurity C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16F5N5O

Molecular Weight

389.32 g/mol

IUPAC Name

3-amino-4-(2,4-difluorophenyl)-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]butan-1-one

InChI

InChI=1S/C16H16F5N5O/c17-10-2-1-9(12(18)6-10)5-11(22)7-14(27)25-3-4-26-13(8-25)23-24-15(26)16(19,20)21/h1-2,6,11H,3-5,7-8,22H2

InChI Key

FWMYEIUDYSGXQO-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C(C=C(C=C3)F)F)N

Origin of Product

United States

Formation Pathways and Origins of Sitagliptin Ep Impurity C

Process-Related Impurities in Sitagliptin (B1680988) Synthesis

The most significant and scientifically supported origin of Sitagliptin EP Impurity C is as a process-related impurity. google.com This means it is formed during the synthesis of sitagliptin, not from its subsequent degradation. The formation of this specific impurity is directly linked to the purity of the starting materials used in the manufacturing process. ontosight.airesearchgate.net

The synthesis of sitagliptin involves the use of 2,4,5-trifluorophenylacetic acid as a key starting material. ossila.com If this starting material is contaminated with its difluoro analogue, 2,4-difluorophenylacetic acid, this impurity will be carried through the synthetic steps, ultimately leading to the formation of this compound alongside the desired sitagliptin molecule. google.comchemicalbook.com

A patent for an improved process for preparing sitagliptin explicitly identifies an impurity, termed Impurity B in the patent, with the same chemical structure as this compound. google.com The patent highlights that their novel process is designed to minimize the formation of this and other related impurities, implicitly acknowledging its presence in other synthetic routes. google.com The control of such impurities is a critical aspect of ensuring the quality and safety of the final drug product. ontosight.ai

Table 3: Key Starting Materials and the Origin of this compound

Sitagliptin Synthesis StepKey Starting MaterialPotential Contaminant in Starting MaterialResulting Impurity
Synthesis of the phenylbutanoic acid side chain2,4,5-Trifluorophenylacetic acid2,4-Difluorophenylacetic acidThis compound

Role of Starting Materials and Reagents

The synthesis of sitagliptin typically involves the use of a key intermediate, 2,4,5-trifluorophenylacetic acid. smolecule.comacs.org The formation of this compound is most likely attributable to the presence of an analogous impurity in this starting material: 2,4-difluorophenylacetic acid. chemicea.comveeprho.com If 2,4-difluorophenylacetic acid is present as a contaminant in the 2,4,5-trifluorophenylacetic acid feedstock, it can proceed through the same synthetic steps as the intended reactant, ultimately yielding this compound.

A patent for sitagliptin impurities describes a general method for synthesizing difluoro-substituted analogues, including the 2,4-difluoro variant (Impurity C), by starting with the corresponding difluorophenylacetic acid. google.com This demonstrates the feasibility of this formation pathway. The synthetic route would likely mirror that of sitagliptin, with the difluoro-analogue of the starting material being processed through the subsequent reaction steps.

Table 1: Key Starting Materials and Their Corresponding Impurity Analogues

Intended Starting Material for SitagliptinCorresponding Impurity Precursor for this compound
2,4,5-Trifluorophenylacetic acid2,4-Difluorophenylacetic acid

The control of this compound in the final drug substance is therefore highly dependent on the purity of the 2,4,5-trifluorophenylacetic acid starting material. Regulatory guidelines emphasize the importance of controlling impurities in starting materials to ensure the quality and safety of the final API. europa.eu

Formation from Intermediates

The formation of this compound from intermediates would still necessitate the initial presence of the 2,4-difluorophenyl moiety. If the starting material, 2,4,5-trifluorophenylacetic acid, contains 2,4-difluorophenylacetic acid as an impurity, all subsequent intermediates in the synthetic pathway will also exist as a mixture of the intended 2,4,5-trifluoro analogues and the corresponding 2,4-difluoro analogues. These difluoro-intermediates would then be converted to this compound in the final steps of the synthesis.

By-product and Side Product Generation during Synthesis

While side reactions are a common source of impurities, the formation of this compound as a by-product from a reaction involving only 2,4,5-trifluoro-substituted precursors is chemically unlikely. The conversion of a trifluorophenyl group to a difluorophenyl group under typical synthetic conditions for sitagliptin would require a specific and likely unfavored defluorination reaction. There is currently no scientific literature to suggest such a transformation occurs during sitagliptin synthesis. Therefore, the more plausible origin remains the carry-over of an impurity from the starting materials.

Influence of Reaction Conditions on Impurity Formation

The reaction conditions employed during the synthesis of sitagliptin are optimized to maximize the yield and purity of the final product. While variations in parameters such as temperature, pH, and catalyst choice can influence the formation of various impurities, their direct impact on the generation of this compound would primarily relate to the relative reactivity of the 2,4,5-trifluorophenyl and 2,4-difluorophenyl containing precursors. It is conceivable that certain conditions could favor the reaction of the difluoro-analogue, potentially leading to a higher proportion of Impurity C in the final product relative to its initial concentration in the starting material. However, specific research detailing these effects on the formation of this compound is not publicly available.

Impurity Formation through Drug Product Interactions

The formation of impurities can also occur after the synthesis of the API, during the formulation of the final drug product or upon storage.

Interaction with Excipients

Drug-excipient interactions are a known source of degradation products. Studies on sitagliptin have shown potential interactions with certain excipients. For instance, the Maillard reaction can occur between the primary amine group of sitagliptin and reducing sugars like lactose. However, these interactions lead to the degradation of the sitagliptin molecule itself and would not result in the formation of a 2,4-difluoro analogue. The generation of this compound would require a source for the 2,4-difluorophenyl moiety, which is not present in sitagliptin or common pharmaceutical excipients.

Contribution from Container Closure Systems

Leachables from container closure systems can be a source of impurities in pharmaceutical products. pinelakelabs.comnih.gov These are chemical entities that migrate from the packaging materials into the drug product. For this compound to be formed through this pathway, a leachable containing a 2,4-difluorophenyl group would have to migrate into the drug product and subsequently react with the sitagliptin molecule or its degradation products. There is no evidence in the scientific literature to suggest that such specific leachables are associated with the packaging materials used for sitagliptin-containing drug products, nor is there a plausible chemical reaction described that would lead to the formation of Impurity C from such a leachable and the API.

Analytical Strategies and Methodologies for Sitagliptin Ep Impurity C

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is a critical aspect of pharmaceutical quality control, ensuring that a drug product's identity, strength, and purity are maintained over its shelf life. A stability-indicating method is a validated analytical procedure that can accurately and selectively measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and other potential interfering substances. ijpsjournal.com For Sitagliptin (B1680988), this process involves subjecting the drug substance to a range of stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines. scispace.comjocpr.com

Forced degradation, or stress testing, is the cornerstone of developing these methods. ijpsjournal.com Sitagliptin is intentionally exposed to conditions such as acid and base hydrolysis, oxidation, photolysis (UV and fluorescent light), and thermal stress. jocpr.comjocpr.com For instance, studies have shown that significant degradation of Sitagliptin occurs under acidic, basic, and oxidative conditions, while the drug remains relatively stable under photolytic and thermal stress. jocpr.com One study subjected Sitagliptin to 5M HCl at 85°C for 120 minutes, 5M NaOH at room temperature for 60 minutes, and 30% H₂O₂ at 85°C for 120 minutes to induce degradation. jocpr.com Another investigation involved exposing the drug to 0.1N HCl and 0.1N NaOH for 12 hours and 3% H2O2 for 12 hours. globalresearchonline.net

The primary goal of this stress testing is to generate potential degradation products and impurities. An analytical method, typically a chromatographic technique like HPLC, is then developed to separate the intact Sitagliptin peak from all these newly formed peaks. jocpr.comasianpubs.org The method's specificity is thereby established, proving its ability to distinguish the API from its degradants, including potential impurities like Sitagliptin EP Impurity C. jocpr.comnih.gov A successful stability-indicating method will demonstrate mass balance, where the sum of the assay of the pure drug and the areas of all impurity and degradation peaks remains close to 100% of the initial concentration. asianpubs.org This ensures that all degradation products have been accounted for and are separated by the method. asianpubs.org

Chromatographic Techniques for Separation and Quantification

Chromatography is the principal analytical approach for the separation, identification, and quantification of Sitagliptin and its related impurities, including this compound. Various chromatographic techniques have been developed and validated to ensure the quality and purity of the bulk drug and its pharmaceutical formulations. globalresearchonline.net

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC), particularly in its reverse-phase mode (RP-HPLC), is the most widely employed technique for analyzing Sitagliptin and its impurities. worldwidejournals.com These methods are valued for their accuracy, precision, and robustness in quality control settings. jocpr.com The development of an HPLC method involves a systematic optimization of several parameters, including the stationary phase (column), mobile phase composition, pH, flow rate, and detector wavelength, to achieve adequate separation between Sitagliptin and all its related substances. jocpr.comasianpubs.org

Numerous stability-indicating RP-HPLC methods have been documented. These methods are capable of separating Sitagliptin from impurities arising from synthesis and degradation products from forced decomposition studies. jocpr.com The specificity of these methods is confirmed by their ability to resolve the main drug peak from those of known impurities and stress-induced degradants. jocpr.com Validation according to ICH guidelines confirms that the methods are linear, accurate, precise, and robust. scispace.comjocpr.com

Below is a table summarizing various validated HPLC methodologies used for the analysis of Sitagliptin, which are suitable for detecting and quantifying impurities like this compound.

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Symmetry shield C18 (150 x 4.6 mm, 3.5μ)0.3% perchloric acid and methanol (70:30, v/v)1.0266 jocpr.comjocpr.com
Poroshell 120 EC-C18 (100 x 4.6 mm, 2.7 µm)Methanol:water:triethylamine (B128534):acetic acid (60:40:0.1:0.1, v/v/v/v)0.5268 scispace.comresearchgate.net
Qualisil BDS C8 (250 x 4.6 mm, 5 μ)Methanol and water (70:30, v/v) with 0.2% n-heptane sulfonic acid, pH 3.01.0253 nih.gov
Xselect C18 (150 mm × 4.6 mm, 5 µm)Buffer and Methanol (50:50, % v/v)0.8268 globalresearchonline.net
Zorbax Eclipse XDB C18 (150×4.6 mm, 5µ)0.01M KH2PO4: Methanol (50:50 v/v), pH 2.50.7267 ijcsrr.orgjaper.in

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC), and its variant Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UPLC systems can operate at higher pressures, resulting in faster analysis times, improved resolution, and greater sensitivity. nih.gov These characteristics make UPLC particularly well-suited for the analysis of pharmaceutical impurities, where trace-level detection and high-throughput screening are often required. nih.gov

For Sitagliptin analysis, UPLC methods have been developed for the simultaneous determination of the API and its impurities or co-formulated drugs. nih.gov These methods demonstrate superior separation efficiency compared to HPLC. For instance, a rapid, specific, and accurate reverse-phase UPLC method was developed for the simultaneous determination of Sitagliptin and Metformin, which also separated their respective impurities. nih.gov The enhanced sensitivity of UPLC is also beneficial, with reported limits of detection (LOD) for Sitagliptin as low as 0.2 μg/mL. nih.gov When coupled with mass spectrometry (UHPLC-MS/MS), the technique becomes a powerful tool for the identification and quantification of potential genotoxic impurities, such as nitrosamines, at parts-per-million (ppm) or even parts-per-billion (ppb) levels. nih.gov

The table below outlines key parameters of a UPLC method developed for Sitagliptin analysis.

ColumnMobile PhaseFlow Rate (mL/min)Detection Wavelength (nm)Reference
Aquity UPLC BEH C8 (100 x 2.1 mm, 1.7 μm)Gradient program with Buffer (10 mM KH2PO4 and 2 mM hexane-1-sulfonic acid sodium salt, pH 5.5) and Acetonitrile0.2210 nih.govresearchgate.net
Kromasil-100 C18 (100 mm × 4.6 mm, 3.5 µm)Gradient program with 0.12% formic acid in water and Methanol0.6MS/MS Detection nih.gov

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is an advanced chromatographic technique that uses a substance at a temperature and pressure above its critical point as the mobile phase, most commonly carbon dioxide. SFC is recognized as a form of normal-phase chromatography but offers distinct advantages, including high speed and efficiency. nih.gov It is considered a "green" technology because it significantly reduces the consumption of organic solvents, which are often toxic and costly to dispose of. nih.gov

While specific applications of SFC for the routine analysis of this compound are not extensively detailed in the cited literature, the technique's utility for impurity isolation and analysis in the pharmaceutical industry is well-established. researchgate.netnih.gov SFC is particularly effective for preparative chromatography, where it is used to isolate sufficient quantities of unknown impurities for subsequent structural elucidation by techniques like NMR and mass spectrometry. nih.gov The high throughput and reduced solvent usage make SFC an attractive alternative to traditional HPLC for both analytical and preparative-scale purification of pharmaceutical impurities. nih.govlu.se

Thin-Layer Chromatography (TLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a sophisticated form of TLC that provides improved resolution, sensitivity, and quantification capabilities. It serves as a valuable analytical tool for the estimation of Sitagliptin and its impurities. ijpsr.com HPTLC methods are known for their simplicity, speed, and cost-effectiveness.

A validated stability-indicating HPTLC method has been developed for the estimation of Sitagliptin Phosphate. ijpsr.com In this method, the separation is achieved on aluminum plates pre-coated with silica gel 60F254, which acts as the stationary phase. ijpsr.com The mobile phase, a mixture of solvents, is optimized to achieve a clear separation between the API and its impurities. The separated spots are then quantified using a densitometer at a specific wavelength. ijpsr.com The method was validated according to ICH guidelines, demonstrating acceptable accuracy, precision, and robustness. ijpsr.com The limit of detection (LOD) and limit of quantification (LOQ) for Sitagliptin were found to be 124.36 ng/band and 376.87 ng/band, respectively. ijpsr.com

The table below summarizes the conditions for a reported HPTLC method.

Stationary PhaseMobile Phase (v/v/v)Detection Wavelength (nm)Rf Value for SitagliptinReference
TLC aluminum plates precoated with silica gel 60F254Ethyl acetate: methanol: formic acid (8.5:1:0.5)2650.50 ± 0.04 ijpsr.com
Aluminum plates precoated with silica gel 60 F254Acetone: methanol: toluene: formic acid (4:3:2:1)2200.63 ± 0.02 ijcsrr.org

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that offers an alternative to liquid chromatography for the analysis of pharmaceuticals. globalresearchonline.net The separation in CE is based on the differential migration of charged species in an electric field within a narrow fused-silica capillary. nih.govnih.gov Advantages of CE include high separation efficiency, short analysis times, and minimal consumption of solvents and reagents, making it a "green" analytical method. nih.govnih.gov

Capillary Zone Electrophoresis (CZE), the most common mode of CE, separates analytes based on their charge-to-size ratio. nih.gov A CZE method has been successfully developed and validated for the simultaneous determination of Sitagliptin and Metformin in pharmaceutical preparations. nih.gov The method optimization involves careful selection of the background electrolyte (BGE) buffer, its pH and concentration, applied voltage, and capillary temperature to achieve the desired separation. nih.gov For Sitagliptin, which has a pKa of 7.7, it is positively charged in acidic conditions and can be readily analyzed by CZE. nih.gov This technique can effectively separate the API from its impurities, provided there is a sufficient difference in their electrophoretic mobility. globalresearchonline.netnih.gov

Hyphenated Techniques for Identification and Structural Elucidation

The unequivocal identification and structural elucidation of pharmaceutical impurities are critical for ensuring drug safety and quality. Hyphenated analytical techniques, which couple a separation technique with a spectroscopic detection method, are powerful tools for this purpose. For this compound, a combination of liquid chromatography and mass spectrometry is the most prominent and effective approach.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-Q-TOF)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is an indispensable technique for the detection, identification, and quantification of trace-level impurities in active pharmaceutical ingredients (APIs). nih.govrsc.org Its high sensitivity and selectivity make it ideal for analyzing complex mixtures and providing structural information.

Identification and Quantification: In the analysis of this compound, a reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) method is typically developed to achieve chromatographic separation from the parent drug, sitagliptin, and other related substances. ijpsr.comresearchgate.net The separation is commonly achieved on a C18 column with a gradient elution mobile phase, often consisting of an aqueous component with a modifier like formic acid or ammonium acetate and an organic solvent such as methanol or acetonitrile. nih.govrsc.org

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) in positive mode is generally effective for generating robust signals for sitagliptin and its related compounds. nih.gov For quantification, a triple quadrupole (QqQ) mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. shimadzu.comijpcbs.com This involves selecting the precursor ion (the molecular ion, [M+H]⁺) of Impurity C in the first quadrupole, inducing fragmentation in the collision cell (the second quadrupole), and monitoring for a specific, characteristic product ion in the third quadrupole. This high degree of specificity allows for accurate quantification even at very low levels, with limits of detection (LOD) and quantification (LOQ) often reaching the parts-per-million (ppm) level. nih.govresearchgate.net

Structural Elucidation: For definitive structural confirmation, high-resolution mass spectrometry (HRMS) techniques like Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) are employed. ijpsr.com LC-Q-TOF provides highly accurate mass measurements of the molecular ion, allowing for the determination of the elemental composition of Impurity C. This data, combined with the analysis of fragmentation patterns generated in MS/MS experiments, helps to piece together the molecule's structure. The fragmentation of this compound would be compared against that of sitagliptin to confirm the structural differences, namely the substitution pattern on the phenyl ring.

Table 1: Typical LC-MS/MS Parameters for the Analysis of this compound
ParameterTypical Condition
Chromatographic ColumnReversed-phase C18 (e.g., 100 mm x 4.6 mm, 3.5 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase BMethanol or Acetonitrile
Elution ModeGradient
Flow Rate0.5 - 1.0 mL/min
Ionization ModeElectrospray Ionization (ESI), Positive
MS AnalyzerTriple Quadrupole (QqQ) or Q-TOF
Detection ModeMultiple Reaction Monitoring (MRM)
Precursor Ion [M+H]⁺m/z 389.32
Fragment IonsSpecific to compound fragmentation pattern

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas chromatography-mass spectrometry (GC-MS) is a primary analytical tool for volatile and semi-volatile compounds. thermofisher.com The applicability of GC-MS for the analysis of this compound is limited. The impurity, similar to the parent sitagliptin molecule, is a relatively large, polar, and thermally labile compound. These characteristics make it non-volatile, and direct injection into a GC system would likely lead to thermal degradation in the injector port rather than volatilization.

While derivatization could potentially be employed to increase the volatility and thermal stability of the impurity, this adds complexity and potential for side reactions, making it a less favorable approach compared to LC-MS. For some impurities related to sitagliptin, such as certain nitroso-impurities, GC-MS methods have been explored but found to yield poor results or no response. nih.gov Therefore, LC-MS remains the hyphenated technique of choice for the analysis of this compound.

Spectroscopic Approaches for Impurity Characterization

Spectroscopic techniques are essential for the definitive structural characterization of isolated impurities. A combination of NMR, UV, and IR spectroscopy provides complementary information to build a complete picture of the molecular structure of this compound. Reference standards for sitagliptin impurities are typically supplied with a comprehensive data package that includes these spectroscopic analyses. daicelpharmastandards.comsynthinkchemicals.comglppharmastandards.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR would be used to establish its constitution and stereochemistry.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, their proximity to one another (through spin-spin coupling), and their relative numbers (through integration). The spectrum of Impurity C would show characteristic signals for the aromatic protons on the difluorophenyl ring, the methylene and methine protons of the butanone chain, and the protons of the dihydro-triazolopyrazine ring system. nih.govnih.gov Comparing the aromatic region of the spectrum with that of sitagliptin would clearly show the difference in the substitution pattern of the phenyl ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. The spectrum for Impurity C would display distinct signals for the carbonyl carbon, the aliphatic carbons, the carbons of the heterocyclic system, and the aromatic carbons. The chemical shifts of the carbons in the phenyl ring would be particularly informative for confirming the positions of the fluorine substituents. daicelpharmastandards.comnih.gov Advanced techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Further two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to establish the connectivity between protons and carbons, confirming the complete structural assignment of this compound. synthinkchemicals.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Moieties in this compound
MoietyNucleusPredicted Chemical Shift (ppm)
Aromatic Protons (Difluorophenyl)¹H~ 6.8 - 7.5
Aliphatic Protons (Butanone Chain)¹H~ 2.5 - 4.5
Heterocyclic Protons (Triazolopyrazine)¹H~ 3.9 - 5.1
Amine Protons (NH₂)¹HVariable, broad
Carbonyl Carbon (C=O)¹³C~ 170 - 175
Aromatic Carbons (Difluorophenyl)¹³C~ 105 - 160 (with C-F coupling)
Aliphatic Carbons (Butanone Chain)¹³C~ 35 - 55
Heterocyclic Carbons (Triazolopyrazine)¹³C~ 40 - 150

Ultraviolet (UV) Spectroscopy

Ultraviolet (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings and conjugated systems. This compound possesses two main chromophores: the 2,4-difluorophenyl group and the trifluoromethyl-triazolopyrazine moiety.

In practice, UV spectroscopy is most often used as a detection method for HPLC (HPLC-UV). nih.gov The UV spectrum of a dilute solution of the impurity would be recorded to determine its wavelength of maximum absorbance (λmax). For sitagliptin, the λmax is reported to be around 267 nm. scholarsresearchlibrary.com The λmax for Impurity C is expected to be very similar, as the core chromophoric systems are identical to the parent drug. This technique is primarily quantitative, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law. While not a primary tool for structural elucidation, it is fundamental for quantitative analysis in routine quality control. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). An FT-IR (Fourier-Transform Infrared) spectrum of this compound would provide a characteristic "fingerprint" and confirm the presence of key functional groups. synthinkchemicals.comnih.gov

Table 3: Expected Characteristic IR Absorption Bands for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Amine (N-H)Stretching3300 - 3400
Aliphatic C-HStretching2850 - 3000
Amide/Ketone (C=O)Stretching1650 - 1710
Aromatic C=CStretching1500 - 1600
Trifluoromethyl (C-F)Stretching1100 - 1350
Aromatic C-FStretching1100 - 1250

The presence of a strong absorption band in the carbonyl region would confirm the butanone structure. Bands corresponding to N-H stretching would indicate the primary amine, while various C-H stretching and bending vibrations would confirm the aliphatic and aromatic portions. Strong absorptions corresponding to C-F bonds from both the trifluoromethyl group and the difluorophenyl ring would also be prominent features of the spectrum.

Validation Parameters of Analytical Procedures for Impurity Determination

Method validation for this compound ensures that the analytical procedure used for its quantification is reliable, reproducible, and accurate. jpionline.org The core validation parameters are discussed in detail below.

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the active pharmaceutical ingredient (API), other impurities, degradation products, or placebo components. ijrpr.com For a method analyzing this compound, specificity is demonstrated by showing that the impurity's peak is well-resolved from the peak of Sitagliptin and other related substances. jocpr.com

A common approach involves:

Forced Degradation Studies: The drug substance is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method must be able to separate the this compound peak from any degradants formed. ijrpr.com

Peak Purity Analysis: Using a photodiode array (PDA) detector, the purity of the chromatographic peak for this compound is assessed. The peak purity angle should be less than the peak threshold, indicating that the peak is spectrally homogeneous and not co-eluting with other substances. ijrpr.com

Placebo and Blank Analysis: Injecting a blank (diluent) and a placebo sample shows that no interfering peaks are present at the retention time of this compound. ijrpr.com

Selectivity refers to the method's ability to differentiate and quantify various analytes in a complex mixture. In the context of impurity testing, the method must be selective enough to separate all specified impurities from each other and from the main component.

Table 1: Specificity Study Design for this compound
Sample InjectedPurposeAcceptance Criterion
Blank (Diluent)To check for interference from the solvent.No significant peak at the retention time of Impurity C.
Placebo SolutionTo check for interference from excipients.No significant peak at the retention time of Impurity C.
Sitagliptin API SolutionTo ensure separation from the main drug substance.Impurity C peak is well-resolved from the Sitagliptin peak (Resolution > 2.0).
Spiked Solution (API + Impurity C)To confirm the method's ability to detect the impurity in the drug matrix.Clear separation of Impurity C from all other peaks.
Forced Degradation SamplesTo demonstrate stability-indicating capability.Impurity C peak is resolved from all degradation product peaks. Peak purity of Impurity C must pass.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. journalijar.com For impurity quantification, this is crucial for accurately measuring varying levels of this compound. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. ijtsrd.com

The linearity is typically evaluated by preparing a series of solutions of this compound at different concentrations. For impurity methods, the range is generally established from the Limit of Quantitation (LOQ) to 150% of the impurity's specification limit. mdpi.com The relationship between concentration and analytical response (e.g., peak area) is then analyzed using linear regression.

Table 2: Example Linearity Data for an Analytical Method
Concentration Level (% of Specification)Concentration (µg/mL)Peak Area (Example)
LOQ0.101550
50%0.507650
100%1.0015200
120%1.2018350
150%1.5022900
Correlation Coefficient (r²)> 0.999

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. ijtsrd.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably quantified with suitable precision and accuracy. scispace.com These parameters define the sensitivity of the analytical method.

For this compound, the LOQ must be at or below the reporting threshold for impurities. The LOD and LOQ are commonly determined using one of the following approaches:

Signal-to-Noise (S/N) Ratio: This involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A S/N ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ. scispace.com

Standard Deviation of the Response and the Slope of the Calibration Curve: LOD and LOQ are calculated using the formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S)

Where σ is the standard deviation of the response (e.g., of the y-intercepts of regression lines) and S is the slope of the calibration curve. ijtsrd.com

Table 3: Typical Sensitivity Parameters for Sitagliptin Impurity Methods
ParameterMethodologyTypical Value (ppm or µg/mL)
LODSignal-to-Noise Ratio (3:1)0.002 - 0.74 ppm
LOQSignal-to-Noise Ratio (10:1)0.005 - 2.25 ppm

Note: Values are illustrative based on methods for various Sitagliptin impurities. nih.govijtsrd.comsemanticscholar.org

Accuracy refers to the closeness of the test results obtained by the method to the true value. For impurity determination, accuracy is assessed by performing recovery studies. This involves spiking a sample of the drug product with known amounts of this compound at different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). mdpi.com The percentage recovery is then calculated.

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. It is assessed by performing multiple determinations (e.g., six) of a sample spiked with the impurity at 100% of the specification level.

Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). jocpr.com

The precision is expressed as the relative standard deviation (%RSD) of the measurements.

Table 4: Representative Accuracy and Precision Data
ParameterSpiked LevelAcceptance Criteria
Accuracy (% Recovery)LOQ80.0% - 120.0%
100%
150%
Precision (%RSD)100%≤ 2.0%

Note: Acceptance criteria are typical for impurity methods. researchgate.netmdpi.com

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. mdpi.com This provides an indication of its reliability during normal usage. For an HPLC method, robustness is evaluated by varying parameters such as:

Flow rate of the mobile phase (e.g., ±0.1 mL/min).

Column temperature (e.g., ±5°C).

pH of the mobile phase buffer (e.g., ±0.2 units). journalijar.com The effect of these changes on chromatographic parameters (e.g., retention time, resolution, peak area) is then assessed.

System Suitability Testing (SST) is an integral part of the analytical method and is performed before and during analysis to ensure the continued performance of the entire system (instrument, reagents, and column). researchgate.net SST parameters are established during method development and validation, often based on robustness study results. bepls.com

Table 5: System Suitability and Robustness Parameters
ParameterTypical Acceptance Criterion
System Suitability
Theoretical Plates (N)> 2000
Tailing Factor (T)≤ 2.0
Resolution (Rs) between Impurity C and Sitagliptin> 2.0
%RSD for replicate standard injections≤ 2.0%
Robustness
Effect of varied parameters on resultsSystem suitability criteria must be met, and results should not be significantly altered.

Note: Criteria are based on common chromatographic practices. ijrpr.com

Impurity Control Strategies in Sitagliptin Pharmaceutical Development and Manufacturing

Risk-Based Approaches to Impurity Management

A risk-based approach is fundamental to proactively identifying and controlling potential impurities throughout the pharmaceutical lifecycle. For Sitagliptin (B1680988) EP Impurity C, the primary risk is associated with the raw materials used to construct the phenyl moiety of the molecule. A formal risk assessment, such as a Failure Mode and Effects Analysis (FMEA), helps to prioritize risks and allocate resources effectively.

The most probable root cause for the formation of Sitagliptin EP Impurity C is the presence of a di-substituted analog in the tri-substituted phenyl starting material (e.g., contamination of 1-bromo-2,4,5-trifluorobenzene (B152817) with 1-bromo-2,4-difluorobenzene). The risk assessment evaluates the severity of the impurity's presence, its probability of occurrence, and the likelihood of its detection by routine analytical tests. The control strategy is then designed to mitigate the highest-ranking risks.

Table 1: Illustrative Risk Assessment for this compound

Potential Failure Mode Potential Cause(s) Potential Effect(s) Severity Occurrence Detectability Risk Priority Number (RPN) Proposed Mitigation Strategy
Presence of this compound in final API Contamination of key starting material (e.g., 2,4,5-trifluorophenyl precursor) with its 2,4-difluoro analog. Failure to meet API purity specifications; potential for altered efficacy or safety profile. High Medium Low High Implement stringent specifications and specific analytical tests for incoming raw materials. Qualify vendors based on their process control.
Inadequate removal of Impurity C by purification Similar physicochemical properties of the impurity and the API, leading to co-elution or co-crystallization. Final drug product does not meet regulatory purity requirements. High Low Medium Medium Optimize the final crystallization or chromatographic purification steps to maximize the separation of the API from this specific impurity.

This table is for illustrative purposes. Actual scores would be based on specific process knowledge and toxicological data.

Process Optimization for Impurity Reduction and Elimination

Once the source of an impurity is understood, process optimization plays a crucial role in its control. While this compound is primarily a starting material issue, process conditions can be optimized to prevent the carryover and enrichment of such impurities. The key is to design a process that is robust and has a high purification capability.

Key optimization strategies include:

Reaction Selectivity: While the main reaction chemistry will not change, optimizing parameters like temperature, solvent, and catalysts can sometimes influence the relative reactivity of the desired starting material versus its impurity, although this is less effective for structurally similar compounds.

Purification and Crystallization: The final steps of API synthesis are critical for impurity removal. The solubility profile of Sitagliptin versus Impurity C must be thoroughly studied in various solvent systems. Optimization of the crystallization process—including solvent choice, cooling rate, and seeding strategy—can significantly enhance the purging of Impurity C from the final product. nih.gov

Telescoping Synthesis: In multi-step syntheses, minimizing the isolation of intermediates can prevent the concentration of impurities. However, this requires careful monitoring to ensure that impurities from an early step are not carried through to the final API.

Control of Starting Materials and Key Intermediates

For process-related impurities like this compound, the most effective control point is at the source: the starting materials. The synthesis of Sitagliptin involves key intermediates that introduce the 2,4,5-trifluorophenyl group. acs.org A robust control strategy for these materials is non-negotiable.

This strategy involves:

Vendor Qualification: A rigorous audit and qualification process for suppliers of critical starting materials is essential. This includes an evaluation of the supplier's own synthesis and purification processes to ensure they can consistently provide material of the required purity.

Stringent Specifications: The specifications for incoming raw materials must include a specific limit for the corresponding impurity precursor. For example, the specification for 1-bromo-2,4,5-trifluorobenzene would include a limit for 1-bromo-2,4-difluorobenzene.

Specific Analytical Testing: A highly specific analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), must be developed and validated to detect and quantify the specific impurity in the starting material. This ensures that lots containing unacceptable levels of the impurity precursor are rejected before entering the manufacturing process.

Table 2: Example Specifications for a Key Starting Material

Test Acceptance Criteria Analytical Method
Identity Corresponds to the reference standard of 1-bromo-2,4,5-trifluorobenzene FTIR, NMR
Assay Not Less Than 99.5% GC-FID
Specific Impurity (1-bromo-2,4-difluorobenzene) Not More Than 0.10% GC-FID (validated for specificity)
Other Impurities (each) Not More Than 0.10% GC-FID

| Total Impurities | Not More Than 0.5% | GC-FID |

Application of Quality by Design (QbD) Principles for Impurity Control

Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. scienceforecastoa.com When applied to impurity control, QbD provides a framework for building quality into the manufacturing process from the outset. ijpca.org

The QbD process for controlling this compound would involve:

Defining the Quality Target Product Profile (QTPP): This includes defining the desired purity profile of the final Sitagliptin API, with a specific acceptance criterion for Impurity C based on regulatory guidelines (e.g., ICH Q3A).

Identifying Critical Quality Attributes (CQAs): The level of this compound is a CQA of the drug substance, as it is a measure of its purity.

Risk Assessment and Identification of Critical Material Attributes (CMAs) and Critical Process Parameters (CPPs): As identified earlier, the purity of the trifluorophenyl-containing starting material is a CMA. The parameters of the purification/crystallization step that affect the removal of Impurity C are CPPs.

Establishing a Design Space: Through experimentation (Design of Experiments, DoE), a design space is established for the final purification step. This is a multidimensional combination of process parameters (e.g., solvent composition, temperature) that has been demonstrated to provide assurance of quality. Operating within this design space ensures that the process can consistently remove Impurity C to the required level.

Implementing a Control Strategy: The control strategy is the sum of all measures taken to ensure quality. For Impurity C, this includes the stringent testing of starting materials (a CMA control), operating the crystallization process within the established design space (a CPP control), and final release testing of the API.

Table 3: QbD Framework for Control of this compound

QTPP Element Critical Quality Attribute (CQA) Critical Material Attribute (CMA) / Critical Process Parameter (CPP) Control Strategy
Purity of API Level of this compound ≤ 0.15% CMA: Purity of 1-bromo-2,4,5-trifluorobenzene (Limit of 2,4-difluoro analog < 0.10%) Incoming material testing and supplier qualification.
Purity of API Level of this compound ≤ 0.15% CPP: Crystallization solvent ratio, cooling rate, final temperature. Operate within the validated Design Space for the crystallization process.

Analytical Control Strategies Across the Drug Product Lifecycle

A robust analytical control strategy is essential for detecting and quantifying this compound at all stages, from raw material testing to final product release and stability studies. The structural similarity between Sitagliptin and Impurity C necessitates the use of high-resolution analytical techniques.

Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most common method for impurity profiling of Sitagliptin. researchgate.netjaper.in The method must be validated according to ICH Q2(R1) guidelines to prove it is fit for purpose.

Key aspects of the analytical strategy include:

Method Specificity: The method must be able to unequivocally separate the peak for Impurity C from the main Sitagliptin peak and any other potential impurities. This is typically demonstrated by spiking experiments and forced degradation studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The method must be sensitive enough to detect and accurately quantify Impurity C at levels well below its specification limit. nih.gov For an impurity with a 0.15% limit, the LOQ should be significantly lower.

Lifecycle Management: The analytical method is monitored throughout the product lifecycle. Any changes in the manufacturing process require an assessment to ensure the method remains valid for detecting any new or altered impurity profiles.

Table 4: Typical Validation Parameters for an HPLC Method for this compound

Parameter Typical Acceptance Criteria Purpose
Specificity Baseline resolution > 2.0 between Sitagliptin and Impurity C peaks. Ensures the method can distinguish the analyte from other substances.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range LOQ to 150% of specification. Confirms a proportional relationship between concentration and detector response.
Accuracy 90.0% to 110.0% recovery from spiked samples at multiple levels. Demonstrates the closeness of the measured value to the true value. nih.gov
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 5.0%. Shows the degree of scatter between a series of measurements.
Limit of Quantitation (LOQ) Typically ≤ 0.05% of the nominal API concentration. Defines the lowest concentration that can be measured with acceptable precision and accuracy.

| Robustness | No significant impact on results from minor variations in method parameters (e.g., pH, flow rate). | Indicates the method's reliability during normal use. researchgate.net |

Regulatory Frameworks and Guidelines for Pharmaceutical Impurities

International Council for Harmonisation (ICH) Guidelines

The ICH brings together regulatory authorities and the pharmaceutical industry to discuss scientific and technical aspects of drug registration. The resulting ICH guidelines are recognized and implemented by a vast number of regulatory authorities globally. For impurities, several key guidelines form the bedrock of regulatory expectations.

The ICH Q3A guideline provides a framework for the control of impurities in new drug substances produced by chemical synthesis. It establishes thresholds for reporting, identification, and qualification of impurities.

Reporting Threshold: The level at which an impurity must be reported in a registration application.

Identification Threshold: The level at which the structure of an impurity must be determined.

Qualification Threshold: The level at which an impurity must be justified from a safety perspective.

For Sitagliptin (B1680988) EP Impurity C, as a specified impurity in the European Pharmacopoeia (EP), its identification is known. The control of this impurity within the Sitagliptin drug substance is a mandatory requirement. The acceptance criteria (limits) for Sitagliptin EP Impurity C would have been established based on data from batches of Sitagliptin used in toxicology and clinical studies, as well as the manufacturer's process capability. Any specified impurity in a pharmacopoeial monograph is generally considered qualified at the level specified in that monograph.

Table 1: ICH Q3A(R2) Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05% 0.10% or 1.0 mg per day intake (whichever is lower) 0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03% 0.05% 0.05%

The ICH Q3C guideline provides permissible daily exposures (PDEs) for residual solvents in pharmaceutical products. Solvents are classified based on their toxicity.

Class 1 solvents: Solvents to be avoided, known to be human carcinogens or environmentally hazardous.

Class 2 solvents: Solvents to be limited in use due to their inherent toxicity.

Class 3 solvents: Solvents with low toxic potential.

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. ich.org This guideline is particularly important for impurities that have the potential to damage DNA, which can lead to mutations and potentially cancer.

The assessment of potential genotoxic impurities (PGIs) is a critical aspect of the safety evaluation of any new drug substance. For Sitagliptin, a comprehensive assessment of all potential and actual impurities, including this compound, for their genotoxic potential would have been conducted during its development. This assessment typically involves computational toxicology assessments (in silico) and, if necessary, experimental mutagenicity assays (e.g., Ames test).

If an impurity is found to be mutagenic, stringent control measures are required, often limiting its presence to a Threshold of Toxicological Concern (TTC). For known mutagens, a substance-specific acceptable intake is determined. researchgate.net While specific genotoxicity data for this compound is not publicly available, its status as a specified impurity in the European Pharmacopoeia implies that it has been evaluated and is controlled at a level considered safe.

The ICH Q2(R2) guideline provides guidance on the validation of analytical procedures. europa.eu The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose. ich.org This is crucial for the reliable and accurate measurement of impurities like this compound.

The analytical procedures used to control this compound in the drug substance and product must be validated to ensure they are:

Specific: The procedure can unequivocally assess the analyte in the presence of components that may be expected to be present.

Accurate: The closeness of the test results obtained by the method to the true value.

Precise: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

Linear: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Robust: The capacity to remain unaffected by small, but deliberate variations in method parameters.

The availability of a reference standard for this compound is essential for the validation of analytical methods, particularly for establishing accuracy and linearity.

Table 2: Typical Analytical Performance Characteristics for Impurity Quantification

Characteristic Description
Specificity Ability to measure the impurity in the presence of the API and other impurities.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Accuracy The closeness of the test results to the true value, often determined by recovery studies.
Precision (Repeatability & Intermediate Precision) The variability of the measurements under the same and different conditions (e.g., different days, analysts, equipment).
Linearity The ability of the method to produce results that are directly proportional to the concentration of the impurity.
Range The interval between the upper and lower concentrations of the impurity for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Robustness The ability of the method to withstand small, deliberate variations in parameters.

The ICH Q9 guideline provides principles and examples of tools for quality risk management (QRM) that can be applied to all aspects of pharmaceutical quality. mdpi.com QRM is a systematic process for the assessment, control, communication, and review of risks to the quality of the drug product across its lifecycle.

In the context of this compound, QRM principles are applied to:

Identify the potential sources of the impurity (e.g., starting materials, synthetic route, degradation).

Analyze the risk associated with the impurity, considering its potential impact on patient safety.

Evaluate the risk by comparing it against given risk criteria.

Control the risk by implementing strategies to reduce the impurity to an acceptable level. This could involve modifications to the manufacturing process, purification steps, or the implementation of specific in-process controls.

A robust QRM approach ensures that the control strategy for this compound is based on a scientific understanding of the potential risks and is effective in ensuring the quality and safety of the final product.

The ICH Q6A guideline provides guidance on the setting and justification of specifications for new drug substances and new drug products. europa.eu A specification is defined as a list of tests, references to analytical procedures, and appropriate acceptance criteria. ich.org

The specification for Sitagliptin drug substance includes a test for impurities, with a specific acceptance criterion for this compound. The justification for this acceptance criterion is based on a variety of factors, including:

Data from batches used in clinical and toxicological studies.

The manufacturing process capability.

Stability data for the drug substance.

Pharmacopoeial requirements.

The inclusion of this compound as a specified impurity in the European Pharmacopoeia monograph provides a clear regulatory standard for its control. edqm.eu

Pharmacopeial Standards and Monographs (e.g., European Pharmacopoeia, United States Pharmacopeia)

The control of impurities in pharmaceutical substances and products is meticulously detailed in pharmacopeias, which provide legally binding standards. The European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) are two of the most influential pharmacopeias globally, and both have established monographs for Sitagliptin and its formulations. These monographs outline the tests, procedures, and acceptance criteria for the API and its finished products, including specific limits for identified impurities.

While the publicly available information does not always detail the specific acceptance criteria for every single impurity in the monographs, the framework for their control is well-defined. For instance, the European Pharmacopoeia includes a monograph for Sitagliptin tablets which addresses the control of related substances. Similarly, the United States Pharmacopeia is in the process of revising its monograph for Sitagliptin Tablets, which will undoubtedly include updated specifications for organic impurities.

The limits for impurities such as this compound are established based on the principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products). These guidelines set thresholds for reporting, identification, and qualification of impurities. The qualification threshold is of particular importance, as it is the level above which an impurity's safety must be established. For impurities that are also significant metabolites in animal and/or human studies, they are generally considered qualified.

The specific acceptance criteria for an individual impurity like this compound in a pharmacopeial monograph are determined through a rigorous process of data evaluation, including batch analysis data from the manufacturing process and stability studies. These limits are set to ensure that the impurity level is well below any concentration that could pose a safety risk.

Harmonization of Global Regulatory Requirements for Impurity Control

The globalization of the pharmaceutical industry has necessitated the harmonization of regulatory requirements to ensure consistent quality standards across different markets. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has been instrumental in this effort. By bringing together regulatory authorities and pharmaceutical industry experts, the ICH has developed a set of guidelines that are widely adopted in Europe, the United States, Japan, and other regions.

The ICH Q3A and Q3B guidelines are prime examples of this harmonization. They provide a framework for the control of impurities that is recognized and implemented globally. This means that a pharmaceutical company can develop a single strategy for impurity control for a product like Sitagliptin that will be acceptable to multiple regulatory agencies. This reduces the burden on manufacturers and ensures that patients worldwide have access to medicines of the same high quality.

The principles of these ICH guidelines are embedded in the pharmacopeial monographs of the EP and USP. When these pharmacopeias set limits for impurities like this compound, they are doing so in alignment with the harmonized principles of identification and qualification thresholds established by the ICH. This alignment facilitates the free movement of pharmaceutical products across borders and fosters a more efficient global regulatory environment.

The ongoing collaboration between pharmacopeias, such as through the Pharmacopoeial Discussion Group (PDG), further contributes to the harmonization of standards. While the specific limits for a given impurity might show minor differences between pharmacopeias due to historical reasons or specific regional considerations, the underlying scientific principles and the ultimate goal of ensuring patient safety remain consistent. The continuous dialogue and collaboration aim to further reduce these minor discrepancies over time.

Future Research Directions for Sitagliptin Ep Impurity C

Advanced Predictive Modeling for Impurity Formation

Future research should prioritize the development of advanced predictive models to better understand and anticipate the formation of Sitagliptin (B1680988) EP Impurity C. The application of Quality by Design (QbD) principles has already been instrumental in pharmaceutical development, utilizing systematic approaches like Design of Experiments (DoE) to optimize processes. allfordrugs.commagnascientiapub.com This concept involves a proactive, science- and risk-based approach to drug development and manufacturing, ensuring quality is built into the process from the outset. allfordrugs.com

Building on this, future work could involve creating sophisticated kinetic models that simulate the reaction pathways leading to the formation of Impurity C. Preliminary kinetic studies have been successfully used to model other steps in the sitagliptin synthesis, such as the hydrogenation process. researchgate.net Applying similar methodologies to impurity formation would allow researchers to identify critical process parameters (CPPs)—such as temperature, pressure, reactant concentration, and catalyst load—that significantly influence the rate of Impurity C generation.

Furthermore, in silico tools and molecular modeling can be employed to predict the reactivity of starting materials and intermediates, offering insights into potential side reactions that could generate Impurity C. By combining these predictive models with risk assessment frameworks, a comprehensive "design space" can be established. scienceforecastoa.com Operating within this defined space would ensure that the manufacturing process consistently yields Sitagliptin with minimal levels of Impurity C, enhancing process robustness and minimizing batch-to-batch variability.

Development of Novel and Orthogonal Analytical Technologies

The accurate detection and quantification of Sitagliptin EP Impurity C rely on robust analytical methods. While High-Performance Liquid Chromatography (HPLC) is the cornerstone for impurity profiling, future research should focus on developing novel and orthogonal analytical technologies to provide a more comprehensive characterization. ijpsr.comresearchgate.net Stability-indicating methods, often using UPLC-UV/MS, have been developed to separate Sitagliptin from its degradation products formed under stress conditions. ufrgs.brresearchgate.net

Orthogonal methods, which rely on different separation principles, are crucial for confirming the purity profile and ensuring that no impurities are co-eluting with the main peak or other impurities. researchgate.net A promising area of research is the application of Capillary Zone Electrophoresis (CZE). CZE offers a different selectivity based on the mass-to-charge ratio of analytes and has been successfully used for the simultaneous analysis of Sitagliptin and other drugs. gsu.edu Its advantages include high efficiency, speed, and reduced solvent consumption. gsu.edu

Future investigations could also explore the utility of Supercritical Fluid Chromatography (SFC) for impurity analysis. SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase and can offer unique selectivity for closely related compounds. Additionally, advanced hyphenated techniques, such as two-dimensional liquid chromatography (2D-LC), could be developed to achieve exceptional resolving power for complex impurity profiles. The structural characterization of isolated impurities will continue to rely on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). ijpsr.com

Table 1: Comparison of Analytical Technologies for Sitagliptin Impurity Analysis

Technology Principle Application in Sitagliptin Analysis Future Research Focus
HPLC/UPLC Differential partitioning between stationary and mobile phases Primary method for quantification and stability-indicating assays. ijpsr.com Development of methods with novel stationary phases for enhanced selectivity.
LC-MS Separation by LC, detection by mass-to-charge ratio Identification and structural elucidation of degradation products and process impurities. ufrgs.brnih.gov Application of high-resolution MS for unambiguous identification of trace-level impurities.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility in an electric field Orthogonal method for simultaneous analysis of Sitagliptin and other drugs. gsu.edu Method development and validation specifically for this compound and other related substances.

| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field | Definitive structural characterization of isolated impurities. ijpsr.com | Use of advanced NMR techniques (e.g., 2D-NMR) for complex structure confirmation. |

Mechanistic Understanding of Impurity Kinetics and Degradation Pathways

A fundamental understanding of how this compound is formed and degrades is essential for its effective control. As a process-related impurity, its formation is intrinsically linked to the synthesis route. However, its stability and potential degradation pathways are also critical quality attributes.

Forced degradation studies are a key tool for investigating the stability of a drug substance. nih.gov Studies on Sitagliptin have shown that it degrades under acidic, alkaline, and thermal stress. nih.gov Under acidic conditions, for instance, degradation involves the cleavage of the amide bond, resulting in two primary degradation products: (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid and 3-(trifluoromethyl)-5,6,7,8-tetrahydro ufrgs.brijpsr.comnih.govtriazolo[4,3-a]pyrazine. nih.gov

Kinetic studies have revealed that the degradation of Sitagliptin in acidic medium follows second-order kinetics. ufrgs.br Future research should involve conducting similar comprehensive forced degradation studies specifically on isolated this compound. This would help to determine if its degradation pathways are similar to or different from the parent drug and to identify its unique degradation products.

Understanding the reaction kinetics is equally important. By determining the rate constants and order of reaction for both the formation and degradation of Impurity C under various conditions, a more precise model of its behavior can be constructed. This mechanistic and kinetic knowledge is invaluable for setting appropriate specifications, defining storage conditions, and predicting the shelf-life of the drug substance.

Table 2: Kinetic Parameters for Acid Degradation of Sitagliptin

Parameter Value (Sitagliptin Coated Tablets) Value (Sitagliptin Reference Standard)
Reaction Order Second-order Second-order
Rate Constant (k) 0.0075 (area.h)⁻¹ 0.0068 (area.h)⁻¹
**Half-life (t₁/₂) ** 8.8 h 9.7 h
Shelf-life (t₉₀) 1.48 h 1.63 h

Data derived from degradation in 2.5M HCl at 60°C. ufrgs.br

Innovative Strategies for Impurity Mitigation and Process Intensification

The most effective strategy for controlling impurities is to prevent their formation during the manufacturing process. The synthesis of Sitagliptin has undergone significant evolution, showcasing a commitment to green chemistry and process intensification. nih.govsci-hub.se The second-generation process, for example, features a three-step, one-pot synthesis of a key intermediate, which dramatically improves efficiency and reduces waste compared to the initial route. sci-hub.se

A key innovation in the latest manufacturing process is the use of biocatalysis. researchgate.net Researchers developed a highly engineered R-selective transaminase enzyme through directed evolution, which enables a more efficient and highly stereoselective conversion, significantly improving the purity profile of the final API. researchgate.net Future research could focus on further engineering of these enzymes or developing novel biocatalysts to further minimize the formation of side products like Impurity C.

Process intensification strategies, such as the implementation of continuous manufacturing, offer another promising avenue for impurity mitigation. Continuous flow reactors can provide superior control over reaction parameters like temperature, pressure, and residence time, leading to more consistent product quality and reduced impurity formation. By integrating in-line analytical tools (Process Analytical Technology, PAT), such as NIR spectroscopy, the process can be monitored and controlled in real-time, allowing for immediate adjustments to maintain optimal conditions and ensure the consistent production of high-purity Sitagliptin. allfordrugs.com These advanced manufacturing technologies, combined with a deep understanding of the reaction mechanism, represent the future of impurity control and mitigation. cphi-online.com

Table of Compounds

Compound Name
Sitagliptin
This compound
(R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid
3-(trifluoromethyl)-5,6,7,8-tetrahydro ufrgs.brijpsr.comnih.govtriazolo[4,3-a]pyrazine
Metformin

Q & A

Q. What analytical methods are recommended for identifying and quantifying Sitagliptin EP Impurity C in pharmaceutical formulations?

  • Methodology : Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry (UPLC-MS/MS) is widely used due to its high sensitivity and specificity. For example, chromatographic separation of Sitagliptin phosphate monohydrate and its impurities can be achieved using a reversed-phase C18 column, with retention times and peak intensities (e.g., 3.95 min for 7-Nitroso impurity vs. 6.50 min for Sitagliptin) providing reliable identification . Calibration curves should be validated for linearity (R² > 0.995) and precision (RSD < 2%).

Q. How should researchers validate the purity of synthesized this compound?

  • Methodology : Combine orthogonal techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). For instance, NMR can confirm structural integrity by verifying proton environments (e.g., trifluoromethyl groups at δ 120-125 ppm), while HPLC-MS ensures absence of co-eluting impurities (e.g., <0.1% threshold per ICH Q3D guidelines) .

Q. What regulatory guidelines govern the acceptable limits of elemental impurities in this compound?

  • Methodology : Follow ICH Q3D and USP <233> protocols for Inductively Coupled Plasma Mass Spectrometry (ICP-MS). These require testing for Class 1 (e.g., Pb, Cd) and Class 2A/B metals (e.g., Ni, Cu) at thresholds as low as 1 ppm. Agilent ICP-MS systems provide pre-validated SOPs, including interference corrections and calibration standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in genotoxicity data for this compound?

  • Methodology : Use tiered testing strategies. Initial in vitro assays (e.g., alkaline comet assay in 3T3 cells) can detect DNA damage (e.g., tail moment ≥2.0 indicating significant damage). Conflicting results should be validated via in vivo micronucleus tests or Ames assays, with strict control of experimental variables (e.g., impurity concentration, exposure time) to isolate confounding factors .

Q. What synthetic pathways yield this compound, and how can side products be minimized?

  • Methodology : Optimize reaction conditions using Design of Experiments (DoE). For example, during the synthesis of (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid (a key intermediate), temperature (20–25°C) and pH (6.5–7.0) must be tightly controlled to avoid racemization. LC-MS monitoring of reaction intermediates can identify side products (e.g., diastereomers) for real-time adjustments .

Q. How do researchers design studies to assess the pharmacokinetic impact of this compound in preclinical models?

  • Methodology : Conduct comparative bioavailability studies in rodent models. Administer impurity-spiked formulations (e.g., 0.5–5% w/w impurity) and measure plasma concentrations via LC-MS/MS. Use non-compartmental analysis (NCA) to calculate AUC₀–t and Cmax, ensuring statistical power (n ≥ 6) to detect ≥20% differences in pharmacokinetic parameters .

Data Interpretation and Reporting

Q. How should researchers address discrepancies in impurity toxicity profiles across different cell lines?

  • Methodology : Perform mechanistic studies to identify cell-specific pathways. For instance, if this compound shows higher cytotoxicity in hepatocytes (e.g., HepG2) vs. fibroblasts (3T3), analyze mitochondrial membrane potential (JC-1 assay) and reactive oxygen species (ROS) levels to pinpoint organ-specific toxicity mechanisms .

Q. What statistical approaches are recommended for validating impurity detection methods?

  • Methodology : Apply ANOVA for inter-day/inter-analyst precision (target RSD < 5%) and Mandel’s test for linearity. For example, in UPLC-MS validation, a 3-day study with triplicate injections can assess robustness, while spike-recovery experiments (80–120% range) validate accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.